2,6-Dinitrotoluene-3-sulfonic acid 2,6-Dinitrotoluene-3-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 226711-10-0
VCID: VC3910001
InChI: InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16)
SMILES: CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]
Molecular Formula: C7H6N2O7S
Molecular Weight: 262.2 g/mol

2,6-Dinitrotoluene-3-sulfonic acid

CAS No.: 226711-10-0

Cat. No.: VC3910001

Molecular Formula: C7H6N2O7S

Molecular Weight: 262.2 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dinitrotoluene-3-sulfonic acid - 226711-10-0

Specification

CAS No. 226711-10-0
Molecular Formula C7H6N2O7S
Molecular Weight 262.2 g/mol
IUPAC Name 3-methyl-2,4-dinitrobenzenesulfonic acid
Standard InChI InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16)
Standard InChI Key PNMMYPNEHJVPCA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,6-Dinitrotoluene-3-sulfonic acid belongs to the class of nitroaromatic sulfonic acids. Its structure consists of a toluene ring substituted with:

  • Nitro groups (-NO₂) at the 2- and 6-positions

  • Sulfonic acid group (-SO₃H) at the 3-position

This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the nitro and sulfonic acid groups. The compound’s IUPAC name is 3-methyl-2,4-dinitrobenzenesulfonic acid, reflecting the methyl group (from toluene) and substituent positions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number226711-10-0
Molecular FormulaC₇H₆N₂O₇S
Molecular Weight262.2 g/mol
SynonymsBenzenesulfonic acid, 3-methyl-2,4-dinitro-

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is likely produced through sequential nitration and sulfonation of toluene derivatives:

  • Nitration: Toluene undergoes di-nitration using mixed acid (HNO₃/H₂SO₄) to yield 2,6-dinitrotoluene.

  • Sulfonation: Subsequent sulfonation at the 3-position via oleum (fuming sulfuric acid) introduces the sulfonic acid group.

The technical grade product typically contains <5% of isomeric impurities (e.g., 2,4-dinitrotoluene-5-sulfonic acid) .

SupplierLocationPurityPackaging
Synchem OHGGermany95%5 mg scales
American Custom Chemicals CorpUSA95%Research quantities

Physicochemical Properties

Thermal and Spectral Characteristics

Experimental data indicate:

  • Density: 1.723 ± 0.06 g/cm³ (predicted computational value)

  • pKa: -2.15 ± 0.50 (strongly acidic due to sulfonic acid group)

  • Solubility: High water solubility (>100 g/L at 25°C) attributed to the polar sulfonic acid moiety

Stability Profile

  • Thermal decomposition: Likely releases NOₓ gases above 200°C

  • Photolytic degradation: Susceptible to nitro group reduction under UV exposure

Applications and Functional Utility

Chemical Intermediate

Primary uses include:

  • Dye synthesis: As a directing group in azo dye manufacturing

  • Polymer modification: Sulfonation agent for specialty resins

  • Coordination chemistry: Ligand for metal complexes in catalytic systems

Research Applications

  • Toxicology models: Structural analog for studying nitroaromatic toxicity

  • Enzyme inhibition studies: Potential interactions with sulfotransferases (SULTs) based on structural similarity to phthalate metabolites

Toxicological and Environmental Considerations

Ecotoxicology

Using read-across from 2,4-dinitrotoluene:

  • Aquatic toxicity: 48h-EC₅₀ (Daphnia magna) ≈ 23 mg/L

  • Biodegradation: Slow aerobic degradation (t₁/₂ >60 days in soil)

Table 3: Predicted Environmental Fate

ParameterValueMethod
Log Kₒw1.82EPI Suite v4.11
Bioconcentration Factor28 L/kgQSAR estimation

Research Gaps and Future Directions

  • Synthetic optimization: Development of catalytic nitration/sulfonation methods to reduce isomer formation

  • Toxicokinetics: In vivo studies to clarify metabolic pathways and potential endocrine disruption

  • Advanced materials: Exploration in proton-exchange membranes and ionic liquids

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